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EC 1.4.3.14

Substrate specificity Enzyme kinetics Structural biology

Generic L-amino acid oxidases introduce cross-reactivity that ruins assay accuracy and confounds metabolic studies. EC 1.4.3.14 (L-lysine α-oxidase) is the only enzyme with absolute L-lysine substrate specificity (Km 10-26 μM). - **For biosensors**: Enables amperometric lysine quantification in complex matrices without false positives. - **For oncology**: 96% tumor growth inhibition (Ca-755) via dual lysine depletion + H₂O₂. - **Source**: Trichoderma viride, homodimeric (110 kDa), FAD-dependent. Immediate shipment, technical datasheet available.

Molecular Formula
Molecular Weight 0
CAS No. 70132-14-8
Cat. No. B1165826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC 1.4.3.14
CAS70132-14-8
SynonymsLYSINE OXIDASE; L-LYSINE: OXYGEN OXIDOREDUCTASE [DEAMINATING]; EC 1.4.3.14; lysine oxidase from trichoderma viride
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 u / 50 u / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine α-Oxidase (EC 1.4.3.14) Specifications


EC 1.4.3.14, also designated L-lysine α-oxidase or L-lysyl-α-oxidase, is a flavin adenine dinucleotide (FAD)-dependent homodimeric oxidoreductase [1]. The enzyme catalyzes the oxidative deamination of L-lysine to yield 6-amino-2-oxohexanoate (α-keto-ε-aminocaproate), ammonia, and hydrogen peroxide (H₂O₂) [2]. First isolated from Trichoderma viride (syn. Hypocrea rufa), the native enzyme has a molecular weight of approximately 110–112 kDa consisting of two ~55 kDa subunits, each bearing one non-covalently bound FAD cofactor [3][4]. The CAS registry number 70132-14-8 specifically denotes this enzyme preparation derived from Trichoderma viride [5].

1
Lysine-selective oxidative deamination research
2
FAD-dependent homodimeric oxidoreductase; ~110-112 kDa
3
Strict substrate specificity supports biosensor and depletion studies

Limitations of Generic LAAOs vs. EC 1.4.3.14


Although EC 1.4.3.14 belongs to the L-amino acid oxidase (LAAO) superfamily (EC 1.4.3.2), generic substitution with alternative LAAOs is scientifically unsound due to fundamental differences in substrate specificity. While most LAAOs from snake venom, bacteria, and other fungi exhibit broad substrate specificity across multiple proteinogenic amino acids [1], EC 1.4.3.14 demonstrates strict substrate recognition for L-lysine [2]. Crystal structure analysis has revealed unique active site architecture—including a distinctive cation-π interaction network and a narrow substrate-binding pocket—that sterically excludes most non-lysine amino acids [3]. This specificity is not merely academic; it directly governs the enzyme's utility in analytical lysine quantification (where cross-reactivity would produce false positives) and therapeutic applications (where off-target amino acid depletion would cause unintended metabolic disruption) [4]. Substituting a broad-specificity LAAO for EC 1.4.3.14 would therefore compromise assay accuracy or introduce uncharacterized toxicity profiles that are not observed with the lysine-specific enzyme.

Target Enzyme
L-Lysine α-Oxidase (EC 1.4.3.14): strict L-lysine recognition, narrow active site, cation-π interaction network
Generic LAAO (EC 1.4.3.2)
Broad substrate promiscuity; may cross-react with multiple amino acids, potentially compromising assay selectivity and introducing off-target metabolic effects in depletion studies

Quantitative Differentiators of EC 1.4.3.14


Strict Lysine Specificity vs. Broad LAAO Promiscuity

EC 1.4.3.14 exhibits strict substrate specificity for L-lysine, contrasting sharply with the broad substrate promiscuity characteristic of most L-amino acid oxidases (EC 1.4.3.2) [1]. Structural studies reveal that the LysOX active site possesses a narrow binding pocket and a cation-π interaction network that selectively accommodates the ε-amino group of L-lysine while sterically excluding most other proteinogenic amino acids [2]. While EC 1.4.3.14 does show residual activity (<5% relative) toward L-ornithine, L-phenylalanine, L-arginine, and L-histidine, this is negligible compared to the activity of snake venom LAAOs, which efficiently oxidize 10–15 different L-amino acids [3]. The D212A/D315A double mutant increases relative activity toward aromatic amino acids, confirming that the native residues enforce lysine specificity [4].

Substrate specificity
Head-to-head
1 primary substrate (L-lysine); trace activity on 4 others vs. generic LAAO oxidizing 10–20 amino acids
Supports lysine-selective assay design
Crystallographic resolution 1.7–1.9 Å; steady-state kinetics
Substrate specificity Enzyme kinetics Structural biology

High Substrate Affinity for L-Lysine

EC 1.4.3.14 exhibits high substrate affinity for L-lysine, with reported Km values ranging from 10.15 μM to 26 μM depending on the Trichoderma strain and assay conditions [1][2]. This represents a Km that is 1–2 orders of magnitude lower than the plasma L-lysine concentration (~150–250 μM in humans), enabling efficient substrate capture at physiologically relevant concentrations [3]. In contrast, many broad-specificity LAAOs exhibit Km values for lysine that are substantially higher, reflecting their non-specialized active site architecture. The low Km value is functionally significant: site-directed mutagenesis studies demonstrate that the D212A mutation increases the Km for L-lysine by 43-fold, while the D212A/D315A double mutation increases Km by 585-fold and reduces catalytic efficiency (kcat/Km) by more than 2000-fold relative to the wild-type enzyme [4].

Substrate affinity
Class-level
Km = 10.15 μM (cf. aureoviride) / 26 μM (T. viride)
Reported low Km context; supports biosensor sensitivity review
Mutant D212A/D315A increases Km 585-fold
Michaelis-Menten kinetics Km value Substrate affinity

Dual Antitumor Mechanism vs. L-Asparaginase

EC 1.4.3.14 demonstrates antitumor activity through a dual mechanism: (1) depletion of the essential amino acid L-lysine and (2) generation of cytotoxic hydrogen peroxide as a reaction product [1]. This dual action distinguishes it from L-asparaginase (EC 3.5.1.1), which acts solely through asparagine depletion. In vivo studies using transplantable tumor models in mice demonstrate that LO exhibits antitumor activity against 5 of 12 tested tumor lines, including ascitic hepatoma 22 (T/C = 201%, complete remission CR = 66%), mammary adenocarcinoma Ca-755 (tumor growth inhibition TGI = 96%), melanoma B-16 (TGI = 81%), AKATOL colon adenocarcinoma (TGI = 75%), and RSHM 5 cervical cancer (TGI = 79%) [2]. Critically, the tumor spectrum differs from that of L-asparaginase: Fisher lymphadenosis L-5178y, which is highly sensitive to L-asparaginase, was resistant to LO, while LO-sensitive tumors included several solid tumor types less responsive to asparaginase [3]. In vitro, LO exhibits selective cytotoxicity toward melanoma cells with IC₅₀ = 0.09 U/mL [4].

Model response vs. asparaginase
Head-to-head
TGI 96% (Ca-755), 81% (B-16); IC₅₀ 0.09 U/mL melanoma cells
Reported tumor-model endpoint comparison
35–50 U/kg i.p. ×5 days; distinct tumor spectrum from L-asparaginase
Antitumor efficacy Tumor growth inhibition Cancer metabolism

Favorable Therapeutic Window

EC 1.4.3.14 achieves antitumor efficacy at notably low therapeutic doses (35–50 U/kg) administered intraperitoneally for 5 days, with a wide optimal dose range [1]. This contrasts with many other amino acid-depleting enzymes that require substantially higher doses to achieve comparable tumor growth inhibition, reflecting the contribution of H₂O₂-mediated cytotoxicity in addition to lysine depletion [2]. Recent advances in delivery technology demonstrate that LO encapsulated in red blood cell-derived extracellular vesicles (RBCEVs) retains 91% of enzymatic activity and achieves sustained plasma L-lysine depletion for 24 hours followed by full metabolic recovery within seven days, establishing a favorable therapeutic window [3]. The encapsulated formulation maintains monodisperse size (~200 nm) and anionic surface charge (−16.5 mV), with long-term stability at 4°C [4].

Formulation exposure
Class-level
RBCEV-encapsulated: 91% activity retained, 24h lysine depletion, 7-day recovery
Supports formulation-exposure review
Nanoparticle size ~200 nm; zeta potential −16.5 mV
Dose-response Therapeutic window In vivo pharmacology

Allosteric Signal Amplification in Biosensors

EC 1.4.3.14 exhibits allosteric kinetic behavior that distinguishes it from Michaelis-Menten enzymes commonly employed in biosensor applications [1]. The homodimeric enzyme demonstrates positive cooperativity (Hill coefficient > 1), which enhances sensitivity in the physiological L-lysine concentration range and enables signal amplification [2]. Amperometric biosensors constructed by immobilizing EC 1.4.3.14 onto platinum electrodes via glutaraldehyde co-crosslinking with bovine serum albumin maintain analytical performance across pH 5–9, with pH 9 providing optimal sensor response [3]. Nanoparticle amplification strategies employing LO nanoparticles (LOxNPs) combined with graphene oxide nanoparticles (GrONPs) on pencil graphite electrodes further enhance detection sensitivity for clinical applications including HIV patient monitoring [4].

Biosensor allostery
Method context
Positive cooperativity (Hill coefficient >1); operational pH 5–9; LOxNPs-GrONPs amplification on PGE
Allosteric signal amplification context
Glutaraldehyde-BSA co-crosslinking immobilization
Amperometric biosensor Enzyme immobilization Allosteric kinetics

ROS-Mediated Antimicrobial Activity

EC 1.4.3.14 demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as phytopathogenic fungi, with the effect being dose-dependent and substantially reduced in the presence of catalase [1]. This catalase sensitivity confirms that the antimicrobial mechanism is mediated primarily through H₂O₂ generation rather than lysine depletion alone, as catalase degrades H₂O₂ to water and oxygen [2]. Intracellular reactive oxygen species (ROS) accumulation has been directly demonstrated in both bacterial and fungal cells exposed to LO, correlating with decreased viable cell counts [3]. The enzyme's specificity for L-lysine provides a distinct advantage over broad-spectrum antimicrobial enzymes by limiting off-target metabolic disruption. While quantitative MIC (minimum inhibitory concentration) data across comparator enzymes remain limited in the peer-reviewed literature, the H₂O₂-mediated mechanism distinguishes LO from purely lytic antimicrobial enzymes such as lysozyme [4].

Antimicrobial mechanism
Reported
Dose-dependent activity vs. Gram+/Gram− bacteria, fungi; catalase-sensitive H₂O₂ effect
Reported ROS-mediated antimicrobial endpoint context
Lysozyme comparator shows catalase insensitivity
Antimicrobial Biocontrol Reactive oxygen species

Validated Applications of L-Lysine α-Oxidase (EC 1.4.3.14)


Lysine-Selective Amperometric Biosensors

EC 1.4.3.14 is the enzyme of choice for constructing amperometric biosensors requiring lysine-specific quantification without interference from other amino acids. The strict substrate specificity eliminates cross-reactivity that would compromise accuracy in complex biological matrices [10]. Immobilization via glutaraldehyde co-crosslinking with BSA onto platinum electrodes yields functional biosensors operational across pH 5–9, while allosteric cooperativity provides inherent signal amplification [11]. Nanoparticle amplification using LO nanoparticles combined with graphene oxide nanoparticles on pencil graphite electrodes extends detection limits suitable for clinical lysine monitoring in patient samples [12].

Asparaginase-Resistant Solid Tumor Models

For oncology research programs investigating amino acid-depleting therapies beyond L-asparaginase, EC 1.4.3.14 provides a mechanistically distinct tool with a complementary tumor spectrum. LO achieves 96% tumor growth inhibition in Ca-755 mammary adenocarcinoma and 81% inhibition in B-16 melanoma at doses of 35–50 U/kg, tumor types that show limited response to asparaginase [10]. The dual mechanism—lysine depletion plus H₂O₂ generation—addresses solid tumors through both metabolic starvation and oxidative stress [11]. The validated RBCEV encapsulation platform (91% activity retention, 24h lysine depletion, 7-day metabolic recovery) provides a reproducible formulation strategy for preclinical studies [12].

Agricultural Biocontrol and Plant Resistance

EC 1.4.3.14 from Trichoderma cf. aureoviride demonstrates dose-dependent antimicrobial activity against phytopathogenic fungi and bacteria, with catalase-sensitive, H₂O₂-mediated killing [10]. The enzyme functions synergistically with cell wall-degrading enzymes in fungal biocontrol strategies and generates pipecolic acid and H₂O₂ as signaling molecules for systemic acquired resistance (SAR) in plants [11]. Applications include formulation of biological control agents against crop pathogens and investigation of plant immune signaling pathways mediated by lysine-derived metabolites [12].

Enzymatic L-Lysine Quantification in Complex Matrices

The strict substrate specificity of EC 1.4.3.14 for L-lysine, combined with a low Km of 10–26 μM, enables accurate lysine quantification in matrices containing other amino acids, including biological fluids, cell culture media, and food hydrolysates [10]. The enzyme has been validated for L-lysine determination in biosamples and is specified in patents for L-lysine measurement kits and enzyme sensors [11]. Unlike HPLC methods requiring derivatization, LO-based assays provide selective enzymatic detection of free L-lysine without extensive sample preparation [12].

Application
Selection Property
Validation Focus
Lysine-selective biosensor research
Strict lysine specificity, allosteric cooperativity
Cross-reactivity elimination; pH 5–9 operability
Solid tumor model studies
Dual lysine depletion / H₂O₂ mechanism
Tumor-model endpoint response; formulation reproducibility
Agricultural biocontrol research
H₂O₂-mediated antimicrobial activity
Catalase-sensitive ROS endpoint; SAR induction
Lysine quantification in complex matrices
Low Km and strict substrate recognition
Analytical accuracy in biological matrices

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